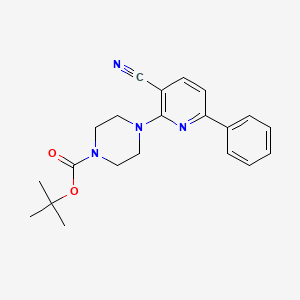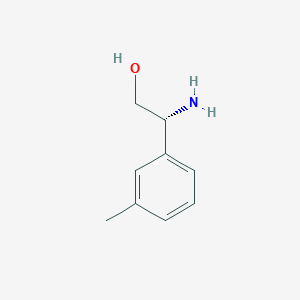![molecular formula C19H18FN3O3S B2390880 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 865160-87-8](/img/structure/B2390880.png)
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. ABT-737 is a member of the BH3 mimetic class of drugs, which are designed to target B-cell lymphoma 2 (Bcl-2) family proteins, a group of proteins that regulate apoptosis or programmed cell death.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide and its analogs have been studied for their potential applications in photovoltaic efficiency and ligand-protein interactions. Research has shown that certain benzothiazolinone acetamide analogs exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, these compounds have demonstrated non-linear optical (NLO) activity, which is critical for the development of optical devices. Molecular docking studies have also revealed the binding interactions of these ligands with biological targets such as Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
A2B Adenosine Receptor Antagonists
Research into 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides has led to the identification of potent A2B adenosine receptor antagonists. These compounds have shown excellent potency and moderate selectivity against A2A and A1 receptors, along with favorable pharmacokinetic properties in rodents. Such findings underscore the potential of these benzothiazole derivatives in developing new treatments for diseases mediated by the A2B adenosine receptor (Cheung et al., 2010).
Metabolic Stability in PI3K/mTOR Inhibitors
In the quest to improve the metabolic stability of PI3K/mTOR inhibitors, research has focused on modifying the benzothiazole moiety. Studies have shown that replacing the benzothiazole ring with various 6,5-heterocycles can reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy. This approach has led to the development of more stable and effective PI3K/mTOR dual inhibitors, which are crucial for cancer therapy (Stec et al., 2011).
Antimicrobial and Antitumor Activity
Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial and antitumor activities. Certain compounds have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. Molecular docking studies have helped identify the most potent molecules, providing insights into the design of new antimicrobial agents. Additionally, some benzothiazole derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Anuse et al., 2019).
Propriétés
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFTYCHREYEKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)
![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)


![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)
![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)


![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)
![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)